Molecular Weight and Physicochemical Profile Compared to Key Benzisoxazole Analogs
Benzo[d]isoxazol-3-ylmethanamine possesses a molecular weight of 148.16 g/mol, a LogP of 0.56, a predicted pKa of 7.41, and contains one hydrogen bond donor and two hydrogen bond acceptors . In contrast, the clinically used analog zonisamide (MW = 212.23 g/mol, LogP = 0.93, pKa = 10.2) is significantly larger and more lipophilic [1], while advanced 3-amino benzo[d]isoxazole RTK inhibitors (e.g., compound 50, MW ≈ 450–550 g/mol) are substantially heavier [2]. The lower molecular weight and balanced lipophilicity (LogP = 0.56) of the target compound align with fragment-like physicochemical space, making it preferable for lead-generation libraries where rule-of-three compliance is desired.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 148.16 g/mol; LogP = 0.56; pKa (pred) = 7.41 |
| Comparator Or Baseline | Zonisamide: MW = 212.23 g/mol, LogP = 0.93, pKa = 10.2; 3-Amino benzisoxazole derivative (compound 50): MW ≈ 450–550 g/mol |
| Quantified Difference | Target MW is 64.07 g/mol lower than zonisamide and ~300–400 g/mol lower than advanced RTK inhibitors; LogP is 0.37 units lower than zonisamide |
| Conditions | Calculated/predicted physicochemical properties; no experimental determination reported |
Why This Matters
Lower molecular weight and balanced lipophilicity facilitate blood-brain barrier penetration and reduce off-target binding, critical considerations for CNS-targeted and fragment-based drug discovery programs.
- [1] PubChem. Zonisamide (Compound Summary). CID 5734. View Source
- [2] Ji, Z.; et al. 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. J. Med. Chem. 2008, 51 (5), 1231–1241. View Source
